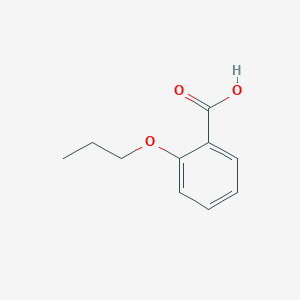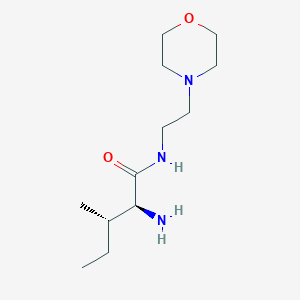
LM11A 31 dihydrochloride
Descripción general
Descripción
LM11A-31 dihydrochloride is a nonpeptide p75 NTR ligand and nerve growth factor (NGF) antagonist . It blocks p75-mediated cell death, inhibits proNGF induced cell death, increases proliferation and survival of hippocampal neural progenitors, and inhibits Aβ-induced cell death . It is orally available and brain penetrant .
Molecular Structure Analysis
The molecular formula of LM11A-31 dihydrochloride is C12H27Cl2N3O2 . The average mass is 316.268 Da and the monoisotopic mass is 315.148041 Da .Physical And Chemical Properties Analysis
LM11A-31 dihydrochloride is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored desiccated at room temperature .Aplicaciones Científicas De Investigación
Alzheimer’s Disease Research
- Application : LM11A 31 dihydrochloride is used in research related to Alzheimer’s disease .
- Method : It is administered orally and is brain penetrant . The specific dosage and administration schedule would depend on the specifics of the research study.
- Results : In animal models of Alzheimer’s disease, LM11A 31 prevents and reverses atrophy of cholinergic neurites and reverses Alzheimer’s pathology .
Huntington’s Disease Research
- Application : LM11A 31 dihydrochloride is used in research related to Huntington’s disease .
- Method : It is administered orally and is brain penetrant . The specific dosage and administration schedule would depend on the specifics of the research study.
- Results : In models of Huntington’s disease, LM11A 31 increases survival, reduces the formation of aggregates of mutant huntingtin and neuronal degeneration .
Traumatic Brain Injury Research
- Application : LM11A 31 dihydrochloride has been used to study the effect of p75 neurotrophin receptor (p75 NTR) blockade on cell viability after traumatic brain injury .
- Method : It is administered orally and is brain penetrant . The specific dosage and administration schedule would depend on the specifics of the research study.
- Results : LM11A 31 dihydrochloride increases proliferation and survival of hippocampal neural progenitors and inhibits Aβ-induced cell death (EC 50 = 20 nM) .
Spinal Cord Injury Research
- Application : LM11A 31 dihydrochloride has been used in research related to spinal cord injuries .
- Method : It is administered orally and is brain penetrant . The specific dosage and administration schedule would depend on the specifics of the research study.
- Results : Oral administration of LM11A 31 promotes the survival of oligodendrocytes and myelinated axons in a mouse spinal cord injury model and improves function in both weight-bearing and non-weight bearing tests .
Anticancer Drug Synthesis
- Application : LM11A 31 dihydrochloride plays an important role in the synthesis of anticancer drugs .
- Results : The results or outcomes obtained would depend on the specifics of the research study .
Neuroprotective Agent
- Application : LM11A 31 dihydrochloride is a nonpeptide p75 NTR ligand and nerve growth factor (NGF) antagonist . It has been used to study the effect of p75 neurotrophin receptor (p75 NTR) blockade on cell viability .
- Method : It is administered orally and is brain penetrant . The specific dosage and administration schedule would depend on the specifics of the research study.
- Results : LM11A 31 blocks p75-mediated cell death, inhibits proNGF induced cell death (IC 50 = 1-10 nM), increases proliferation and survival of hippocampal neural progenitors and inhibits Aβ-induced cell death (EC 50 = 20 nM) .
Synthetic Intermediate in Medicine
Safety And Hazards
Direcciones Futuras
LM11A-31 dihydrochloride has shown neuroprotective and procognitive effects in numerous animal models . It has been studied in multiple mouse models of Alzheimer’s disease, where it prevented tau phosphorylation and misfolding, microglia and astrocyte activation, loss of cholinergic neurites, and cognitive decline . It has also shown efficacy in mouse models of Huntington’s disease, traumatic brain or spinal cord injury, chemotherapy-induced peripheral neuropathy, HIV-induced neurodegeneration, and peripheral nerve injury . A modified version of LM11A-31, LM11A-31-BHS, has been advanced to clinical trials .
Propiedades
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(2-morpholin-4-ylethyl)pentanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2.2ClH/c1-3-10(2)11(13)12(16)14-4-5-15-6-8-17-9-7-15;;/h10-11H,3-9,13H2,1-2H3,(H,14,16);2*1H/t10-,11-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIHJRRZJDEKLB-ULEGLUPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCCN1CCOCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCCN1CCOCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanamide, 2-amino-3-methyl-N-[2-(4-morpholinyl)ethyl]-, hydrochloride (1:2), (2S,3S)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




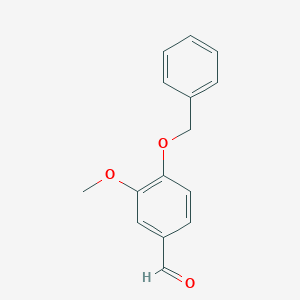
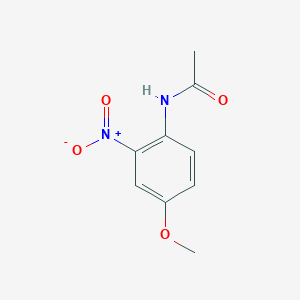
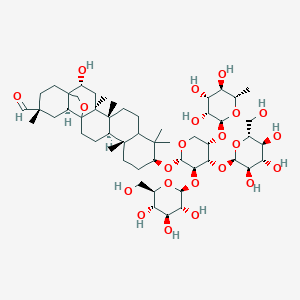

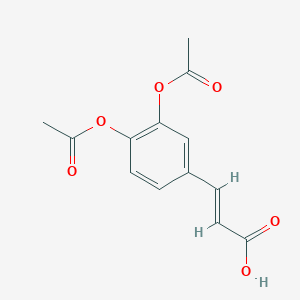

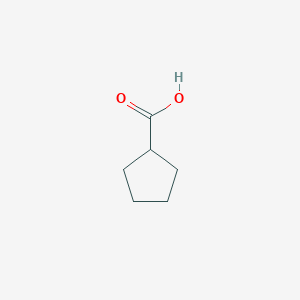

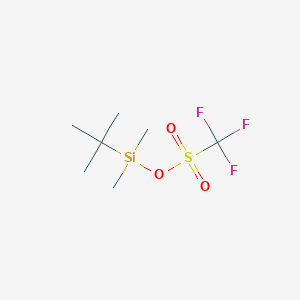
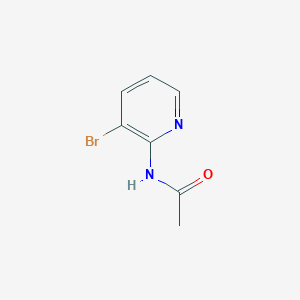
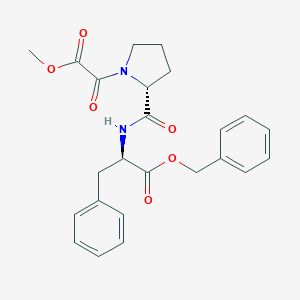
![4-{1H-pyrrolo[2,3-b]pyridin-3-yl}piperidine](/img/structure/B140512.png)
